3-(Pyrazin-2-yloxy)aniline
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Overview
Description
“3-(Pyrazin-2-yloxy)aniline” is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 . It is used in the field of medicinal chemistry as a starting material for the synthesis of many biologically active compounds.
Molecular Structure Analysis
The InChI code for “3-(Pyrazin-2-yloxy)aniline” is 1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2 .Physical And Chemical Properties Analysis
“3-(Pyrazin-2-yloxy)aniline” is a powder that is stored at room temperature . It has low solubility in water but high solubility in organic solvents.Scientific Research Applications
Synthesis and Application in Synthetic Chemistry
Facile Synthesis of Pyrazolyl and Chromene-based Substituted Anilines : A one-pot synthesis method was developed for pyrazolyl and chromene-based substituted anilines, showing potential applications as fluorescence probes in biological imaging due to their redshift emissions. Additionally, these compounds exhibited significant antibacterial and antifungal activities (Banoji et al., 2022).
Antimicrobial Pyrazolopyridine Derivatives : As part of a program to study potential anti-Leishmania drugs, 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and showed promising results against Leishmania amazonensis, with specific compounds demonstrating significant activity (Mello et al., 2004).
Luminescence and Electroluminescence Applications
- Tetradentate Bis-Cyclometalated Platinum Complexes : A study on platinum(II) complexes with various aniline derivatives highlighted their potential in electroluminescence applications. These complexes were emissive at ambient temperature, covering a broad spectrum from blue to red, making them suitable for organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
Coordination Polymers and Material Science
- Three-dimensional Coordination Polymer : A coordination polymer synthesized with 3-(pyrazin-2-yloxy)-pyridine and azide anion as mixed bridge ligands demonstrated a unique three-dimensional structure, hinting at its potential applications in material science and catalysis (Hong, 2008).
Safety and Hazards
properties
IUPAC Name |
3-pyrazin-2-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHRIQZSKVYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396152 |
Source
|
Record name | 3-(pyrazin-2-yloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
633300-16-0 |
Source
|
Record name | 3-(pyrazin-2-yloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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